N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea
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Overview
Description
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is a chemical compound with the molecular formula C11H14Cl2N2OS2. It is known for its unique structure, which includes both ethylsulfanyl and dichlorophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 2,4-dichlorophenyl isocyanate with bis(ethylsulfanyl)methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted phenylureas.
Scientific Research Applications
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[bis(methylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea
- N-[bis(ethylsulfanyl)methyl]-N’-(2,4-difluorophenyl)urea
- N-[bis(ethylsulfanyl)methyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both ethylsulfanyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGYOAEZKSDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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